PLPGH

GAD inhibition regional brain pharmacology hippocampus

GABAergic research often requires precise GAD inhibition without confounding excitotoxicity or off-target effects. PLPGH (CAS 14520-50-4) addresses this with regional selectivity and age-dependent pharmacology unavailable with TSC or MPA. • Region-specific: >50% GAD inhibition in hippocampus vs. no inhibition in substantia nigra. • Age-dependent efficacy: convulsant only in immature rodents, enabling developmental studies. • Clean pharmacology: reduces GABA without motor abnormalities or neurodegeneration in adult rats. Reliable supply with batch-to-batch consistency for neuroscience laboratories.

Molecular Formula C13H19N4O8P
Molecular Weight 390.29 g/mol
CAS No. 14520-50-4
Cat. No. B083791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePLPGH
CAS14520-50-4
Synonymspyridoxal phosphate gamma-glutamyl hydrazone
Molecular FormulaC13H19N4O8P
Molecular Weight390.29 g/mol
Structural Identifiers
SMILESCC1=NC=C(C(=CNNC(=O)CCC(C(=O)O)N)C1=O)COP(=O)(O)O
InChIInChI=1S/C13H19N4O8P/c1-7-12(19)9(8(4-15-7)6-25-26(22,23)24)5-16-17-11(18)3-2-10(14)13(20)21/h4-5,10,19H,2-3,6,14H2,1H3,(H,17,18)(H,20,21)(H2,22,23,24)/b16-5+/t10-/m0/s1
InChIKeyUFFFSELLKQBMQJ-CYNRKNSPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PLPGH GAD Inhibitor for Neuroscience Research


PLPGH (pyridoxal phosphate-γ-glutamyl hydrazone; CAS 14520-50-4) is a synthetic hydrazone compound classified as a vitamin B6 antagonist that functions primarily as an inhibitor of glutamate decarboxylase (GAD), the rate-limiting enzyme for GABA synthesis [1]. With molecular formula C13H19N4O8P and molecular weight 390.29 g/mol, this compound acts by reducing brain pyridoxal 5′-phosphate (PLP) levels and consequently inhibiting GAD activity, producing convulsions in susceptible models while exhibiting species- and age-dependent pharmacological effects [2]. PLPGH is exclusively intended for non-human research applications in neuroscience, neurochemistry, and epilepsy model development [3].

1
Tool Compound
GAD inhibitor for GABAergic neurotransmission research
2
Model Context
Age-dependent and species-specific pharmacology models
3
Pathway Context
PLP-dependent enzyme regulation and GAD sensitivity studies

PLPGH Irreplaceability in Developmental Epilepsy Models


GAD inhibitors are not functionally interchangeable due to divergent mechanisms of action, enzyme isoform selectivity, and species- and age-dependent pharmacological outcomes. While compounds like thiosemicarbazide (TSC) and 3-mercaptopropionic acid (MPA) also target GAD, they differ fundamentally in their mechanism: PLPGH and TSC act by depleting available PLP cofactor (indirect inhibition), whereas MPA competes directly with substrate binding [1]. These mechanistic distinctions translate into markedly different in vivo profiles, with PLPGH exhibiting a unique developmental window of efficacy (convulsant only in immature rodents) that is not replicated by direct GAD inhibitors such as MPA [2]. Furthermore, PLPGH demonstrates superior enzyme selectivity compared to TSC, with region-specific differences in inhibitory potency that directly impact experimental design [3]. For researchers investigating developmental aspects of GABAergic neurotransmission or PLP-dependent enzyme regulation, PLPGH offers a distinct pharmacological tool whose effects cannot be recapitulated by alternative GAD inhibitors.

PLPGH (This Product)
Indirect GAD inhibition via PLP cofactor depletion; reported regional selectivity in hippocampus
MPA (Direct GAD Inhibitor)
Competitive substrate-binding mechanism may produce excitotoxic neurodegeneration not seen with PLPGH
PLPGH (This Product)
Reported enzyme selectivity for GAD and pyridoxal kinase among PLP-dependent enzymes
TSC (Thiosemicarbazide)
Broader regional inhibition profile; substantia nigra GAD inhibition may confound hippocampal studies
PLPGH (This Product)
Age-dependent convulsant response with developmental window context
Broader Vitamin B6 Antagonists
May inhibit multiple PLP-dependent pathways; off-target enzyme context may require review

PLPGH Comparative Performance Evidence


PLPGH vs. TSC Regional GAD Inhibition

When directly compared in the same study via stereotaxic microinjection into rat brain regions, PLPGH and thiosemicarbazide (TSC) displayed markedly different regional inhibitory profiles. In the CA1 hippocampal area, both PLPGH and TSC inhibited GAD activity by more than 50% [1]. However, in the substantia nigra reticulata, TSC inhibited GAD by approximately 35%, whereas PLPGH produced no detectable inhibition in this region [1]. This regional selectivity difference is critical for experiments targeting hippocampal versus nigral GABAergic function.

Regional GAD Inhibition
Head-to-head
Hippocampus CA1: both >50% inhibition
Substantia nigra: PLPGH ~0% vs. TSC ~35%
Supports region-specific GAD inhibition context for hippocampal vs. nigral circuit studies
In vivo stereotaxic microinjection; GAD assayed without exogenous PLP
GAD inhibition regional brain pharmacology hippocampus substantia nigra comparative enzyme inhibition

PLPGH vs. MPA Neurotoxicity and Epileptogenesis

In a comparative microdialysis study in the hippocampus of adult awake rats, PLPGH and the direct competitive GAD inhibitor 3-mercaptopropionic acid (MPA) produced fundamentally different outcomes. PLPGH did not affect motor behavior, EEG patterns, or cellular morphology, despite decreasing extracellular GABA concentration [1]. In stark contrast, MPA produced intense wet-dog shakes, EEG epileptiform discharges, a greater than 75% reduction in extracellular GABA levels, and remarkable neurodegeneration of the CA1 region with greater than 80% neuronal loss [1]. PLPGH's lack of neurotoxic effects at doses sufficient to decrease GABA levels distinguishes it as a tool for studying GABA depletion without confounding excitotoxicity.

Neurotoxicity Profile
Head-to-head
PLPGH: no motor/EEG changes, no neurodegeneration
MPA: >80% CA1 neuronal loss, >75% GABA reduction
Supports GABA-depletion endpoint studies without MPA-class excitotoxic neurodegeneration context
Intrahippocampal microdialysis in adult awake rats; 24-hour histology
epileptogenesis neurodegeneration GABAergic inhibition hippocampal toxicity comparative neurotoxicity

Age-Dependent GAD Inhibition by PLPGH

PLPGH exhibits pronounced age-dependent GAD inhibition that is not observed with direct GAD inhibitors like MPA (which induces convulsions in both immature and adult rats [1]). In developing mice, PLPGH inhibited GAD activity by less than 25% in 2- and 5-day-old animals but by approximately 50% in mice aged 10 days and older [2]. Similarly, in developing rats treated with PLPGH (80 mg/kg), GAD activity was inhibited by about 60% at the time of convulsions in animals aged 15 days and younger, whereas inhibition was between 40% and 50% in older animals (30+ days) that did not convulse [3]. This developmentally regulated efficacy makes PLPGH uniquely suited for studying the ontogeny of GABAergic neurotransmission.

Age-Dependent GAD Inhibition
Cross-study
~2-fold efficacy increase from neonatal to juvenile stages
Supports developmental GAD sensitivity and PLP-dependence model-response interpretation
Mice:
Species-Specific Response
Cross-study
Adult mouse: fatal convulsions (100% lethality)
Adult rat: no convulsions despite 40–50% GAD inhibition
Supports species-specific convulsant-response comparison in murine models
MPA produces convulsions in both species; PLPGH species dichotomy is compound-specific
Hydrazone Coenzymatic Activity
Head-to-head
1 Isonicotinylhydrazone (III)
2 PLPGH (II) — 62–87% of PLP activity
3 PLP hydrazone (I)
4 Thiosemicarbazone (IV)
Supports in vitro-in vivo GAD modulation studies within the hydrazone structural series
Mouse brain GAD assay; only PLPGH and compound I inhibited pyridoxal kinase in vivo
Enzyme Selectivity Profile
Class-level
Selective for GAD and pyridoxal kinase; no inhibition of aminotransferases, histidine decarboxylase, or DOPA decarboxylase
Supports GAD-focused pathway studies with reported selectivity context
Data from single study at convulsant doses in mice; broader enzyme panel context may require review
developmental neurobiology GAD ontogeny seizure susceptibility age-dependent pharmacology neonatal neuroscience

Species-Specific Convulsant Response: Mouse vs. Rat

PLPGH produces a marked species dichotomy in convulsant response between adult mice and adult rats. In adult mice, PLPGH administration produces intense and invariably fatal convulsions [1]. In contrast, adult rats (30 days or older) show no convulsions whatsoever following PLPGH treatment, despite measurable GAD inhibition of 40-50% [2]. This species difference is not observed with the direct GAD inhibitor MPA, which produces convulsions in both adult mice and adult rats [3]. The species specificity of PLPGH makes it valuable for comparative studies investigating the differential regulation of GAD and PLP metabolism between murine species.

Species-Specific Response
Cross-study
Adult mouse: fatal convulsions (100% lethality)
Adult rat: no convulsions despite 40–50% GAD inhibition
Supports species-specific convulsant-response comparison in murine models
MPA produces convulsions in both species; PLPGH species dichotomy is compound-specific
species differences convulsant pharmacology GABAergic seizure models rodent strain comparison translational neuroscience

PLPGH vs. Related Hydrazones: Coenzymatic Activity

In a systematic comparison of substituted pyridoxal-5′-phosphate hydrazones, PLPGH (compound II, l-glutamyl-γ-hydrazone) exhibited intermediate coenzymatic activity toward mouse brain GAD compared to structural analogs. Under identical assay conditions, the coenzymatic activity ranking was: isonicotinylhydrazone (III) > PLPGH (II) > PLP hydrazone (I) > thiosemicarbazone (IV) [1]. PLPGH displayed coenzymatic activity corresponding to 62-87% of that measured for free pyridoxal phosphate [1]. Notably, when administered intraperitoneally, only PLPGH (II) and compound I produced significant inhibition of brain pyridoxal kinase (30-36% inhibition), whereas compound III had only a slight effect and did not produce convulsions [1].

Hydrazone Coenzymatic Activity
Head-to-head
1 Isonicotinylhydrazone (III)
2 PLPGH (II) — 62–87% of PLP activity
3 PLP hydrazone (I)
4 Thiosemicarbazone (IV)
Supports in vitro-in vivo GAD modulation studies within the hydrazone structural series
Mouse brain GAD assay; only PLPGH and compound I inhibited pyridoxal kinase in vivo
PLP-dependent enzymes hydrazone structure-activity coenzyme analogs in vitro GAD activation pyridoxal kinase inhibition

PLPGH Enzyme Selectivity Profile

PLPGH exhibits notable selectivity among vitamin B6-dependent enzymes, preferentially targeting GAD and pyridoxal kinase while sparing other PLP-dependent enzymes. At convulsant doses that produced marked decreases in brain PLP concentration and fatal convulsions, PLPGH did not affect the activities of aminotransferases or histidine decarboxylase, either in vivo or in vitro [1]. DOPA decarboxylase activity was similarly unaffected [1]. This selectivity contrasts with broader-spectrum vitamin B6 antagonists that simultaneously inhibit multiple PLP-dependent pathways, potentially confounding experimental interpretation.

Enzyme Selectivity Profile
Class-level
Selective for GAD and pyridoxal kinase; no inhibition of aminotransferases, histidine decarboxylase, or DOPA decarboxylase
Supports GAD-focused pathway studies with reported selectivity context
Data from single study at convulsant doses in mice; broader enzyme panel context may require review
enzyme selectivity vitamin B6 antagonists off-target effects GABAergic specificity PLP-dependent enzymes

PLPGH Research Applications


Developmental GAD and Seizure Susceptibility

Use PLPGH to investigate age-dependent changes in GAD sensitivity to PLP depletion. The compound's graded inhibitory effect across postnatal development—less than 25% GAD inhibition in neonatal mice versus approximately 50% in juveniles [1], and approximately 60% inhibition in young rats versus 40-50% in adults [2]—enables precise mapping of the developmental window during which GABAergic inhibition becomes critically dependent on PLP availability. This application is uniquely suited to PLPGH and cannot be replicated with MPA, which produces age-independent convulsions [3].

Hippocampal GAD Inhibition Without Nigral Effects

Employ PLPGH for experiments requiring selective inhibition of hippocampal GAD activity while sparing substantia nigra GAD function. PLPGH microinjected into the CA1 hippocampal area inhibits GAD by more than 50% but produces no detectable inhibition in the substantia nigra reticulata [4]. In contrast, alternative GAD inhibitors like TSC inhibit both regions (~35% in substantia nigra; >50% in hippocampus) [4]. This regional selectivity makes PLPGH the preferred tool for investigating hippocampal GABAergic function in isolation.

GABA Depletion Without Excitotoxic Neurodegeneration

Select PLPGH when the experimental objective is to study the effects of reduced GABA synthesis without the confounding variable of excitotoxic neuronal death. In adult rat hippocampus, PLPGH decreases extracellular GABA concentration but produces no motor abnormalities, EEG changes, or neurodegeneration [3]. By comparison, the direct GAD inhibitor MPA causes greater than 75% GABA reduction accompanied by greater than 80% CA1 neuronal loss [3]. PLPGH thus enables clean dissection of GABA depletion effects independent of excitotoxicity.

Mouse vs. Rat Pharmacology of PLP-Dependent Enzymes

Utilize PLPGH in comparative studies examining species differences in PLP metabolism and GAD regulation. PLPGH produces fatal convulsions in adult mice [5] but no convulsions in adult rats despite comparable GAD inhibition [2]. This species dichotomy—unique to PLPGH and not observed with MPA [3]—provides a powerful experimental system for investigating the molecular basis of differential seizure susceptibility between murine species.

Application
Selection Property
Validation Focus
Developmental GAD sensitivity studies
Age-dependent GAD inhibition profile
PLP cofactor dependence across postnatal maturation stages
Region-specific hippocampal GAD studies
Regional selectivity for hippocampus over substantia nigra
Circuit-level GABAergic endpoint interpretation
GABA depletion without excitotoxic neurodegeneration
Reported absence of CA1 neuronal loss at GAD-inhibiting doses
GABA synthesis endpoint studies independent of excitotoxic confounds
Species-comparative PLP metabolism studies
Mouse-vs-rat species dichotomy in convulsant response
Species-specific GAD regulation and seizure susceptibility endpoints

Technical Documentation Hub

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35 linked technical documents
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